molecular formula C10H23N B8730006 N,N-Diisopropylbutylamine CAS No. 41781-44-6

N,N-Diisopropylbutylamine

Cat. No.: B8730006
CAS No.: 41781-44-6
M. Wt: 157.30 g/mol
InChI Key: KLVOSHOFGYMCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diisopropylbutylamine is a sterically hindered tertiary amine that serves as a valuable non-nucleophilic base in advanced organic synthesis. Its structure, featuring a central nitrogen atom bonded to two isopropyl groups and one n-butyl group, provides significant steric shielding around the nitrogen lone pair. This property makes it an excellent proton scavenger and base catalyst that minimizes unwanted nucleophilic side reactions, such as quaternary salt formation, which is particularly useful in alkylation reactions of secondary amines. This compound is strategically applied in key synthetic methodologies, including transition metal-catalyzed cross-coupling reactions like Heck and Sonogashira couplings, where it acts as a base to facilitate the catalytic cycle. Furthermore, its use is crucial in amide bond formation, a fundamental step in peptide synthesis, where it helps promote coupling while suppressing racemization. It also finds utility as a base in Swern-type oxidations and in the protection of hydroxyl groups, for instance, in the formation of silyl ethers. Researchers value this compound for its role in developing active pharmaceutical ingredients (APIs) and complex agrochemicals, where precise control over reaction pathways and high yields are paramount. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41781-44-6

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N,N-di(propan-2-yl)butan-1-amine

InChI

InChI=1S/C10H23N/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

KLVOSHOFGYMCCP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(C)C)C(C)C

Origin of Product

United States

Historical Context and Evolution of Alkylamine Utilization in Chemical Synthesis

Catalytic Reductive Amination Strategies

Catalytic reductive amination represents a primary pathway for the synthesis of N,N-Diisopropylbutylamine. This method involves the reaction of diisopropylamine (B44863) with butyraldehyde (B50154) in the presence of a catalyst and a reducing agent.

Palladium-Catalyzed Reductive Amination of Diisopropylamine with Butyraldehyde.mdpi.comnih.gov

The reaction of diisopropylamine with butyraldehyde under a hydrogen atmosphere is a key model for evaluating catalyst performance in the synthesis of sterically hindered amines like this compound. mdpi.com The synthesis of such amines is often challenging, with many commercially available catalysts showing poor performance. mdpi.com

Researchers have developed efficient palladium (Pd) nanospecies supported on porous graphitic carbon nitride (g-C3N4) nanosheets for reductive amination reactions. mdpi.comnih.gov These catalysts, including Pd/g-C3N4 and particularly Pd(OH)2/g-C3N4, have demonstrated high activity and selectivity. mdpi.comrsc.org The g-C3N4 support material plays a significant role in enhancing the efficiency of the Pd nanoparticles. rsc.org The synthesis of the g-C3N4 support involves the thermal treatment of a melamine (B1676169) and cyanuric acid mixture. mdpi.com The Pd(OH)2/g-C3N4 catalyst is synthesized by dissolving palladium dichloride (PdCl2), adjusting the pH, and then mixing with g-C3N4. mdpi.com

Studies have shown that the hydroxyl group of the Pd(OH)2 cluster is a crucial factor in the catalytic activity, more so than the valence state of the palladium itself. mdpi.com This hydroxyl group aids in the transfer of protons, facilitating both the formation of the imine intermediate and the subsequent reduction of the C=N bond. mdpi.com This mechanism allows for high selectivity (>90%) towards the sterically hindered amine at room temperature. nih.gov The Pd(OH)2/g-C3N4 catalyst has achieved a selectivity of up to 97% for this compound with a product yield of 73%. mdpi.com Characterization techniques such as FTIR, XRD, XPS, SEM, TEM, and TG analysis have been used to confirm the well-dispersed nature of the active metal on the g-C3N4 support, stabilized by the hydroxyl group. mdpi.com

Catalytic Performance Comparison

CatalystSelectivity to this compound (%)Product Yield (%)
1.1 wt% Pd(OH)2/g-C3N49773

The reusability of the Pd(OH)2/g-C3N4 catalyst has been investigated, showing moderate selectivity toward this compound after four consecutive runs, indicating acceptable reusability. mdpi.com The presence of hydroxyl groups also contributes to the thermal stability of the catalyst. mdpi.com

Atom-Economical Reductive Amination via Complementary Rh- and Ru-Catalysis.mdpi.com

An alternative atom-economical method for synthesizing sterically hindered tertiary amines involves complementary rhodium (Rh) and ruthenium (Ru) catalysis. mdpi.com

This method utilizes carbon monoxide as a deoxygenating agent in the direct reductive amination process. mdpi.com This approach is noted as a viable route for the synthesis of sterically hindered tertiary amines. mdpi.com

Reduction of Amide Precursors

The reduction of amides to amines is a fundamental transformation in organic chemistry. core.ac.uk This section details the application of borane (B79455) reagents for the reduction of the corresponding amide precursor to this compound, N,N-Diisopropylbutyramide.

Borane Reagent Applications in N,N-Diisopropylbutyramide Reduction

Borane reagents are widely utilized for the reduction of amides due to their efficacy and functional group tolerance. acsgcipr.org The reduction of a tertiary amide, such as N,N-Diisopropylbutyramide, with borane involves the activation of the carbonyl group by the Lewis acidic boron, followed by hydride transfer. acsgcipr.org This process is driven by the high affinity of boron for oxygen. acsgcipr.org While various borane complexes exist, borane-tetrahydrofuran (B86392) (BH3-THF) and borane-dimethyl sulfide (B99878) (BMS) are common choices for this transformation. acsgcipr.org

The reduction of N,N-diisopropylbutyramide with borane reagents would be expected to yield this compound. However, research by Brown and Tsukamoto indicated that the reduction of N,N-diisopropylbutyramide using lithium aluminum hydride (LAH), another powerful reducing agent, showed a lack of reaction. researchgate.netacs.org This suggests that the steric hindrance imposed by the two isopropyl groups on the nitrogen atom significantly impacts the reactivity of the amide. researchgate.net While boranes are generally effective, their success with the highly hindered N,N-diisopropylbutyramide would require specific investigation. The initial product of an amide reduction with borane is an amine-borane complex, which must be decomposed, typically through an acidic workup, to liberate the free amine. acsgcipr.org

Optimization of Reaction Stoichiometry and Conditions for Amide to Amine Conversion

Optimizing the conversion of N,N-Diisopropylbutyramide to this compound requires careful consideration of stoichiometry and reaction conditions to overcome the steric hindrance and achieve a high yield.

Key parameters for optimization include:

Reducing Agent Equivalence: The stoichiometry of the borane reagent is critical. A sufficient excess of the reducing agent is necessary to ensure complete conversion of the starting amide.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Tetrahydrofuran (THF) is a common solvent for borane reductions. acsgcipr.org

Temperature: While many borane reductions proceed at room temperature, elevated temperatures may be required to overcome the activation energy for the reduction of a sterically hindered amide like N,N-diisopropylbutyramide. nih.govacs.org

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential. researchgate.net

Workup Procedure: The decomposition of the intermediate amine-borane complex is a crucial final step. An acidic workup, for instance with aqueous hydrochloric acid, is typically employed to release the free amine. acsgcipr.org

A systematic evaluation of these parameters, as demonstrated in various amide reduction studies, would be necessary to determine the optimal conditions for the synthesis of this compound from its amide precursor. liv.ac.uk

Ethylation Reactions (Conceptual Link to Related Tertiary Amine Synthesis)

While not a direct synthesis of this compound, the principles of ethylation reactions are fundamental to the synthesis of many tertiary amines and provide a conceptual framework. wikipedia.org This section explores the use of quaternary ammonium salts as ethylating agents.

Utilization of Quaternary Ammonium Salts as Ethylating Agents

Quaternary ammonium salts can serve as ethylating agents in certain contexts, although they are more commonly the products of exhaustive alkylation. google.comdtic.mil The Menshutkin reaction, for instance, describes the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide. wikipedia.org Conceptually, the transfer of an ethyl group from a quaternary ammonium salt to a secondary amine, such as diisopropylamine, could lead to the formation of a tertiary amine. However, this is not a standard synthetic route due to equilibrium considerations and the stability of the quaternary ammonium salt.

A more common approach is the direct alkylation of a secondary amine with an ethylating agent like an ethyl halide. wikipedia.org

Role of Solvents and Acid-Binding Agents in Reaction Efficacy

In standard N-alkylation reactions, the choice of solvent and the use of an acid-binding agent are critical for reaction efficacy. google.comdtic.mil

Solvents: Polar solvents are typically employed in alkylation reactions as they can help to stabilize the transition state of the SN2 reaction. wikipedia.org Alcohols are common choices. dtic.mil The use of chlorinated solvents like dichloromethane (B109758) can sometimes lead to the unintended alkylation of the amine, especially with highly nucleophilic amines. wikipedia.org

Acid-Binding Agents: The alkylation of an amine with an alkyl halide produces a hydrohalic acid as a byproduct. mnstate.edu This acid will react with the basic amine starting material to form an ammonium salt, rendering it unreactive towards further alkylation. msu.edu To prevent this, an acid-binding agent (a base) is added to neutralize the acid as it is formed. dtic.mil Common choices include inorganic bases like sodium carbonate or sterically hindered organic bases that are non-nucleophilic. google.comdtic.mil The use of a sterically hindered organic base that is stronger than the amine being alkylated can be particularly effective. google.com

Process Parameters: Molar Ratios and Reaction Duration

The efficiency of an N-alkylation reaction is highly dependent on the molar ratios of the reactants and the duration of the reaction.

Molar Ratios: To synthesize a tertiary amine from a secondary amine, at least a stoichiometric equivalent of the ethylating agent is required. Often, a slight excess of the alkylating agent is used to ensure complete conversion of the secondary amine. dtic.mil The ratio of the amine to the acid-binding agent is also important, with at least one equivalent of the base needed to neutralize the acid produced.

Reaction Duration: The reaction time can vary significantly depending on the reactivity of the specific amine and alkylating agent, as well as the reaction temperature. nih.govacs.org Reactions can range from a few hours to overnight. wikipedia.org Monitoring the reaction's progress is crucial to determine the point of completion and to avoid potential side reactions from prolonged reaction times. researchgate.net

Below is a table summarizing the influence of various parameters on N-alkylation reactions.

ParameterInfluence on ReactionCommon Conditions/Considerations
Amine Substrate Nucleophilicity and steric hindrance affect reaction rate.Secondary amines are common precursors for tertiary amines.
Alkylating Agent Reactivity follows the trend: I > Br > Cl.Ethyl halides are typical ethylating agents.
Solvent Affects solubility and reaction rate.Polar solvents like alcohols are often used. dtic.mil
Acid-Binding Agent Neutralizes acid byproduct, preventing amine salt formation.Inorganic bases (e.g., Na2CO3) or sterically hindered organic bases. google.comdtic.mil
Molar Ratios Determines the extent of alkylation.An excess of the alkylating agent may be used to drive the reaction to completion. dtic.mil
Temperature Influences the reaction rate.Can range from room temperature to reflux, depending on reactant reactivity. nih.govacs.org
Reaction Duration Time required for complete conversion.Typically monitored by TLC or GC. researchgate.net

Mechanistic Investigations of N,n Diisopropylbutylamine Formation and Reactivity

Elucidation of Catalytic Reaction Pathways

The formation of N,N-Diisopropylbutylamine via reductive amination of diisopropylamine (B44863) with butyraldehyde (B50154) presents a challenge due to the significant steric hindrance involved. While many standard catalysts show poor performance, specialized catalysts have been developed that exhibit high selectivity. mdpi.commdpi-res.com Research has focused on elucidating the underlying reaction pathways on these catalysts to understand the source of this enhanced performance. The transformation is generally understood to proceed from the condensation of the carbonyl group with the amine, but the specific nature of the subsequent reduction is a subject of detailed investigation, as the mechanism can depend on reactant structures and reaction conditions. mdpi-res.com

In-situ Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for studying catalytic reactions as they occur. rsc.orgdiva-portal.org It allows for the real-time monitoring of species adsorbed on the catalyst surface, providing direct evidence for the presence of reaction intermediates. In the context of reductive amination, ATR-FTIR can be used to track the consumption of reactants and the formation of intermediates and products. nih.govmdpi.comresearchgate.net For the synthesis of tertiary amines, spectroscopic analysis has been used to distinguish between different mechanistic possibilities. For instance, in a related reaction system, ATR-FTIR analysis indicated that dehydration and hydrogenation processes occur simultaneously on the catalyst surface. nih.gov This type of real-time analysis is critical for validating or challenging proposed reaction mechanisms derived from computational models.

Density Functional Theory (DFT) has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. nih.govrsc.org By modeling the interactions between reactants and the catalyst surface, DFT calculations can provide detailed insights into the energetics and structures of intermediates and transition states, which are often difficult to observe experimentally.

In the reductive amination process to form this compound, the initial step involves the reaction of diisopropylamine and an aldehyde. Computational studies have identified the hemiaminal as a crucial reaction intermediate. mdpi.comnih.gov DFT calculations performed on a model palladium hydroxide (B78521) cluster showed that when diisopropylamine and an aldehyde are co-adsorbed on the catalyst, the hemiaminal intermediate forms spontaneously. mdpi.com This occurs through a simple hydrogen exchange between the amine and a catalyst hydroxyl group, proceeding without a significant energy barrier. mdpi.com This contrasts with other proposed intermediates, such as imines, whose formation can be kinetically less favorable under certain conditions. nih.gov

Two primary mechanistic pathways are often considered for the formation of tertiary amines via reductive amination: the hydrogenolysis pathway and the imine pathway. nih.gov DFT calculations of the potential energy surface (PES) are used to analyze the energy barriers associated with each step.

Hydrogenolysis Mechanism: This pathway involves the direct hydrogenolysis (cleavage by reaction with hydrogen) of the C-O bond in the hemiaminal intermediate. nih.gov After the formation of the hemiaminal on the catalyst surface, it undergoes C-O bond breaking with the assistance of surface-adsorbed hydrogen to yield the final this compound product and a water molecule. nih.gov

Imine Mechanism: This alternative pathway involves the dehydration of the hemiaminal intermediate to form a positively charged iminium ion, which is then hydrogenated. nih.govwikipedia.org This process involves several steps, including the formation of the imine intermediate and its subsequent reduction. nih.gov

Computational studies comparing these two pathways for the formation of a similar sterically hindered amine on a Pd(111) surface and a Pd(OH)₂ cluster model revealed the critical role of the catalyst. mdpi.comnih.gov While both pathways are possible, the presence of hydroxyl groups on the catalyst was found to significantly favor the hydrogenolysis mechanism by facilitating the initial, barrierless formation of the key hemiaminal intermediate. mdpi.com The direct dehydration to an imine intermediate was calculated to have a high reaction barrier in some cases. nih.gov

Table 1: Comparison of Proposed Reaction Pathways
FeatureHydrogenolysis MechanismImine Mechanism
Key IntermediateHemiaminalImine / Iminium Ion
Rate-Limiting Step (Example)C-O bond cleavage in hemiaminalDehydration of hemiaminal or hydrogenation of imine
Catalyst InfluenceFavored on catalysts with hydroxyl groups (e.g., Pd(OH)₂) which stabilize the hemiaminal. mdpi.comMay be more prevalent on other types of catalysts or under different reaction conditions. nih.gov

The specific nature of the catalyst is paramount for the successful synthesis of sterically hindered amines like this compound. mdpi.com Studies have shown that a Pd(OH)₂/g-C₃N₄ catalyst provides high selectivity (up to 97%) for this compound, whereas a standard Pd/g-C₃N₄ catalyst is much less effective. mdpi.com

This difference in performance is attributed to two key factors:

Valence State: The oxidation state of the palladium (e.g., Pd⁰ in Pd/g-C₃N₄ vs. Pd²⁺ in Pd(OH)₂) significantly impacts the catalytic activity and the favored reaction pathway. nih.gov

Hydroxyl Groups: The presence of hydroxyl groups on the catalyst surface plays a unique and essential role. mdpi.com DFT calculations demonstrate that these hydroxyl groups actively participate in the mechanism by enabling a low-energy pathway for the formation of the hemiaminal intermediate through hydrogen exchange. mdpi.com This facilitation by the hydroxyl groups makes the subsequent hydrogenolysis pathway more favorable than the imine pathway, leading to the high selectivity observed for the desired product. mdpi.comnih.gov

Table 2: Catalyst Performance in Sterically Hindered Amine Synthesis
CatalystReported Selectivity for this compoundKey Mechanistic Feature
Pd(OH)₂/g-C₃N₄Up to 97% mdpi.comHydroxyl groups facilitate barrierless hemiaminal formation, favoring the hydrogenolysis pathway. mdpi.com
Pd/g-C₃N₄Poor performance mdpi.comLacks the hydroxyl groups needed to facilitate the low-energy hemiaminal pathway. mdpi.comnih.gov

Application of Computational and Theoretical Chemistry (e.g., DFT Studies)

Stereoelectronic Factors Governing Reactivity

Stereoelectronic effects are spatial effects on the geometry and reactivity of a molecule that arise from the specific arrangement of electronic orbitals. wikipedia.org These effects are a combination of steric (size-based) and electronic (orbital overlap-based) factors and are crucial for understanding the reactivity of this compound.

This compound is classified as a sterically hindered, non-nucleophilic base. mdpi-res.comevitachem.com Its reactivity is governed by the interplay between the steric bulk of its substituents and the electronic properties of the nitrogen atom.

Steric Hindrance: The two bulky isopropyl groups and the butyl group physically obstruct access to the nitrogen atom's lone pair of electrons. This significant steric hindrance is the primary reason for the compound's low nucleophilicity. evitachem.com It is less likely to participate in reactions where it acts as a nucleophile (e.g., substitution reactions) with other bulky molecules because of the severe steric clash that would occur in the transition state. wikipedia.orgevitachem.com

Electronic Effects: Despite the steric shielding, the lone pair of electrons on the nitrogen atom (the Highest Occupied Molecular Orbital, or HOMO) is still available to react with small, unhindered electrophiles. wikipedia.org The primary role of this compound in organic synthesis is as a proton scavenger. evitachem.com It can effectively donate its lone pair to a proton (H⁺), which is very small, without incurring a significant steric penalty. This allows it to neutralize acidic byproducts in a reaction mixture, thereby preventing unwanted side reactions, without interfering with the main reaction pathway. evitachem.com

In essence, the stereoelectronic profile of this compound allows for a separation of its basicity from its nucleophilicity. The spatial arrangement of the bulky alkyl groups selectively dampens its reactivity towards large electrophiles while preserving its ability to interact with protons, a classic example of how stereoelectronic factors dictate chemical function. evitachem.com

Impact of Steric Hindrance on the Non-Nucleophilic Basic Character

This compound is a tertiary amine characterized by a central nitrogen atom bonded to two bulky isopropyl groups and one n-butyl group. masterorganicchemistry.com This specific molecular architecture is central to its chemical properties, particularly its function as a non-nucleophilic base. The concept of a non-nucleophilic base refers to a sterically hindered organic base that can readily accept a proton (demonstrating basicity) but is a poor nucleophile, meaning it does not readily attack electrophilic centers to form new covalent bonds. dtic.mil

The non-nucleophilic nature of this compound is a direct consequence of the steric hindrance imposed by its alkyl substituents. The two isopropyl groups and the n-butyl group create a sterically crowded environment around the nitrogen atom's lone pair of electrons. masterorganicchemistry.com While small electrophiles, such as protons, can access this lone pair, larger electrophiles are effectively blocked. chemicalbook.com This steric shield minimizes unwanted side reactions where the base might act as a nucleophile, a common issue with less hindered amines like triethylamine (B128534). chemicalbook.comwikipedia.org

The basicity of an amine is determined by the availability of the nitrogen's lone pair to accept a proton. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. organicchemistrydata.org However, in aqueous solutions, the degree of solvation of the corresponding ammonium (B1175870) salt also plays a role, with increased substitution sometimes leading to decreased basicity due to poorer solvation. In the case of this compound, the inductive effect of the three alkyl groups enhances its basicity, as indicated by its relatively high pKa value.

Comparative Studies of Basicity and Nucleophilicity against Other Hindered Amines

The utility of this compound as a non-nucleophilic base becomes clearer when its properties are compared with other sterically hindered amines. Basicity is typically quantified by the pKa of the conjugate acid, with a higher pKa indicating a stronger base. alfa-chemistry.com Nucleophilicity, on the other hand, is a measure of the rate of reaction with an electrophile and is highly sensitive to steric effects. masterorganicchemistry.com

Basicity Comparison:

The basicity of this compound is comparable to or greater than that of other commonly used hindered tertiary amines, such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base). The pKa of this compound's conjugate acid is approximately 12.3. masterorganicchemistry.com This is higher than that of DIPEA, which has reported pKa values ranging from 10.75 to 11.4. dtic.millibretexts.org This suggests that this compound is a stronger base. The increased basicity can be attributed to the slightly greater electron-donating effect of the butyl group compared to the ethyl group in DIPEA. Other hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) are significantly stronger bases, while 2,6-Di-tert-butylpyridine is a much weaker base. dtic.mil

CompoundStructurepKa of Conjugate Acid
This compound ~12.3 masterorganicchemistry.com
N,N-Diisopropylethylamine (DIPEA)10.75 dtic.mil
Triethylamine10.7 libretexts.org
1,8-Diazabicycloundec-7-ene (DBU)13.5 dtic.mil
2,6-Di-tert-butylpyridine3.58 dtic.mil

Nucleophilicity Comparison:

Quantifying nucleophilicity is less straightforward than basicity, as it is dependent on the specific reaction and solvent. masterorganicchemistry.com However, a general trend is that nucleophilicity decreases with increasing steric hindrance. fiveable.me For tertiary amines, the three alkyl groups can significantly impede their ability to act as nucleophiles. evitachem.com

CompoundRelative NucleophilicityKey Steric Features
This compound Very LowTwo isopropyl groups and one n-butyl group create significant steric hindrance. masterorganicchemistry.com
N,N-Diisopropylethylamine (DIPEA)Very LowTwo isopropyl groups and one ethyl group provide substantial steric shielding. wikipedia.org
TriethylamineModerateThree ethyl groups offer less steric hindrance compared to diisopropylamines.
2,6-Di-tert-butylpyridineVery LowTwo tert-butyl groups flanking the nitrogen effectively block nucleophilic attack. dtic.mil

Role and Applications of N,n Diisopropylbutylamine As a Reagent in Advanced Organic Synthesis Research

Proton Scavenging in Acid-Sensitive Reactions

In many organic reactions, acidic byproducts are generated that can catalyze unwanted side reactions, decompose sensitive reagents, or neutralize basic reactants. A non-nucleophilic base is often added to the reaction mixture to act as a "proton scavenger," neutralizing the acid as it forms without otherwise interfering with the primary reaction. The steric bulk of N,N-Diisopropylbutylamine makes it a suitable candidate for this role.

Amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis. nih.gov A common method involves the activation of a carboxylic acid with a coupling reagent, followed by the reaction with an amine. Many coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or aminium salts (e.g., HATU, HBTU), generate acidic byproducts or are used with amine salts that require neutralization. bachem.compeptide.comhepatochem.com

A base is required to neutralize these acids to ensure the amine nucleophile remains in its free, reactive form. An ideal base for this purpose must be strong enough to scavenge protons but sterically hindered enough to be non-nucleophilic, preventing it from competing with the substrate amine in attacking the activated carboxylic acid. wikipedia.org While the closely related Hünig's base (N,N-Diisopropylethylamine, DIPEA) is extensively documented for this application, nih.govadvancedchemtech.comrsc.org specific research data detailing the use of this compound in this context is not prevalent. However, based on its structural properties as a bulky tertiary amine, it is expected to function similarly by sequestering protons to facilitate the amide bond formation.

Table 1: Role of Hindered Bases in Amide Coupling

Component Function Role of Hindered Base (e.g., this compound)
Carboxylic Acid Substrate -
Amine Nucleophile Neutralizes amine salt (if applicable), ensuring amine is in its free base form for nucleophilic attack.
Coupling Reagent Activates carboxylic acid -

This table illustrates the general role of hindered bases in this reaction type.

The selective alkylation of primary or secondary amines can be challenging due to overalkylation, where the initially formed product is more nucleophilic than the starting material, leading to the formation of tertiary amines or quaternary ammonium (B1175870) salts. usf.edugoogle.com Controlling this process often requires careful selection of reagents and reaction conditions.

In certain strategies, a base is used to deprotonate the amine, increasing its nucleophilicity for reaction with an alkylating agent. Utilizing a sterically hindered, non-nucleophilic base can be advantageous in these protocols. Such a base can deprotonate the substrate amine without directly reacting with the alkylating agent itself, thereby minimizing side products. While various methods exist for selective N-alkylation, nih.govrsc.org specific documented examples employing this compound as the base were not identified in extensive literature searches.

Activation and Ligand Contributions in Catalytic Systems

The steric and electronic properties of tertiary amines allow them to play diverse roles in catalytic systems, not just as simple bases but also as activators, ligands, or components of more complex catalytic species.

Many transition metal-catalyzed reactions, including cross-coupling reactions like Heck and Sonogashira couplings, require a base to facilitate the catalytic cycle, often in the deprotonation of a substrate or regeneration of the active catalyst. wikipedia.orgnih.govmit.edu The choice of base can significantly impact reaction efficiency and selectivity.

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. nih.gov This unquenched reactivity allows the pair to activate small molecules, such as H₂, CO₂, and olefins. nih.gov The key to forming an FLP is the steric bulk on one or both of the Lewis partners.

This compound, as a sterically encumbered Lewis base, is a theoretical candidate for the basic component of an FLP. When combined with a bulky Lewis acid (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃), its inability to form a direct dative bond due to steric clash could result in an active FLP capable of heterolytically cleaving small molecules. While the concept is well-established with other hindered amines and phosphines, nih.gov specific research demonstrating the application of this compound in FLP chemistry has yet to be reported.

Table 2: Theoretical Components of an FLP System Involving this compound

Component Type Example Role
Bulky Lewis Base This compound Donates electron pair
Bulky Lewis Acid B(C₆F₅)₃ Accepts electron pair

This table outlines the potential role of this compound in a hypothetical FLP.

Tertiary amines can serve as ligands in transition metal complexes by donating their lone pair of electrons to a vacant metal orbital. mdpi.comwikipedia.org However, the strength and stability of the resulting metal-ligand bond are highly dependent on the steric environment around the nitrogen atom. researchgate.net

The significant steric bulk of this compound, which is advantageous for its role as a non-nucleophilic base, is a major impediment to its function as a ligand. researchgate.net The two isopropyl groups and the butyl group would create substantial steric repulsion with other ligands around a metal center, likely leading to a very weak and unstable coordination bond, if one forms at all. This poor coordinating ability is a defining characteristic of non-nucleophilic bases and is essential to their utility in reactions where ligand-metal interactions could inhibit catalysis. Consequently, this compound is not generally considered or utilized as a ligand in transition metal complexes.

Broader Applications in Synthetic Chemistry

Role in the Development of Light Stabilizers (HALS type)

Hindered Amine Light Stabilizers (HALS) are a class of compounds widely used to protect polymers from degradation caused by exposure to light. wikipedia.org The core functionality of HALS typically involves a sterically hindered amine, most commonly a derivative of 2,2,6,6-tetramethylpiperidine (B32323). wikipedia.orgscielo.br The mechanism of action of HALS involves scavenging free radicals that are formed during the photo-oxidation of the polymer, thereby inhibiting the degradation process. wikipedia.org

The synthesis of HALS often involves the chemical modification of the 2,2,6,6-tetramethylpiperidine core structure. scielo.br Tertiary amines can play a role in these synthetic pathways, for instance, in the preparation of polymeric HALS through radical copolymerization. scielo.brresearchgate.net For example, a new polymeric N-methylated HALS was synthesized by the radical copolymerization of a cyclic tertiary amine with vinyl acetate. scielo.br However, a specific role for this compound in the synthesis or development of HALS is not documented in the available literature. While tertiary amines are a general class of reagents, the specific properties of this compound for this application have not been reported.

Application in Acid Separation and Purification Processes

Function as an Auxiliary Base in Reaction Mixture Work-up

In organic synthesis, non-nucleophilic bases are often employed during the work-up of reaction mixtures to neutralize acids without interfering with other functional groups in the product. wikipedia.org Sterically hindered amines, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), are commonly used for this purpose. rx-sol.comwikipedia.orgadvancedchemtech.com Their bulky nature prevents them from acting as nucleophiles, while their basicity allows for the effective scavenging of protons. wikipedia.orgwikipedia.org

While this compound is a tertiary amine with steric hindrance, and would theoretically be capable of acting as a non-nucleophilic base, there are no specific research findings or data tables in the reviewed literature that detail its use as an auxiliary base in reaction mixture work-ups. The focus of existing literature is on more commonly used hindered bases like DIPEA. rx-sol.comwikipedia.orgadvancedchemtech.com

Integration with Ionic Fluid Systems for Product Isolation

Ionic liquids (ILs) are salts with low melting points that are increasingly being used as "green" solvents in various chemical processes, including extraction and separation. austinpublishinggroup.comnih.gov In the context of product isolation, ILs can be used to form biphasic systems with aqueous or organic solvents, facilitating the separation of products from reaction mixtures. tezu.ernet.inrsc.org The tunable nature of ILs allows for the design of systems with specific separation properties. nih.gov

The combination of a base with an ionic liquid system can be advantageous for the extraction and purification of acidic or basic compounds. While the use of various extractants and ligands in ionic liquid-based separation processes is well-documented, austinpublishinggroup.com there is no mention of the integration of this compound with ionic fluid systems for product isolation in the available scientific literature. Research in this area has focused on other types of extractants and the fundamental principles of ionic liquid-based separations. tezu.ernet.inrsc.org

Future Research Directions and Unexplored Avenues in N,n Diisopropylbutylamine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for the synthesis of hindered tertiary amines often rely on reagents and conditions that are not aligned with the principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic pathways to N,N-Diisopropylbutylamine.

One promising avenue is the catalytic reductive amination of appropriate carbonyl compounds with diisopropylamine (B44863). This approach is atom-economical and avoids the use of stoichiometric reducing agents that generate significant waste. rsc.org Research could explore the use of non-precious metal catalysts and green reducing agents like molecular hydrogen or silanes. nih.gov The development of one-pot procedures, starting from readily available precursors, would further enhance the efficiency and reduce the environmental impact of the synthesis. nih.gov

Another area of investigation is the use of greener solvent systems. Traditional organic solvents could be replaced with bio-based solvents, supercritical fluids, or even solvent-free conditions to minimize volatile organic compound (VOC) emissions. The exploration of gold-catalyzed reactions for the synthesis of amines, which can proceed under mild conditions with no waste production, offers another innovative and sustainable alternative. sciencedaily.com

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Potential Advantages Research Focus
Catalytic Reductive Amination High atom economy, reduced waste. rsc.org Development of non-precious metal catalysts, use of H₂ or silanes as reducing agents.
One-Pot Synthesis Increased efficiency, reduced purification steps. nih.gov Designing multi-step reactions in a single vessel with compatible reagents.
Green Solvent Systems Reduced environmental impact, lower VOC emissions. nih.gov Application of bio-solvents, supercritical CO₂, or solvent-free reaction conditions.
Gold-Catalyzed Synthesis Mild reaction conditions, no waste byproducts. sciencedaily.com Investigating the feasibility of gold catalysts for the specific synthesis of this compound.

Expanding the Scope of Catalytic Applications and Mechanistic Understanding

The steric hindrance of this compound makes it an interesting candidate as a non-nucleophilic base in a variety of catalytic reactions. Its potential applications, however, are yet to be fully realized.

Future research should investigate its role in cooperative catalysis, where it can act as a Lewis base in conjunction with a transition metal catalyst to enable novel transformations. nih.gov This dual-catalysis approach could unlock new reaction pathways for carbon-carbon and carbon-heteroatom bond formation. nih.gov Furthermore, its application in palladium-catalyzed cross-coupling reactions, particularly for the amination of bulky substrates, warrants investigation. galchimia.comeuropeanpharmaceuticalreview.com

A deeper mechanistic understanding of how this compound interacts with catalytic systems is crucial. Studies should focus on its role in catalyst activation and potential deactivation pathways. researchgate.net Mechanistic investigations, employing techniques like kinetic studies, isotope labeling, and computational modeling, can provide insights into the precise role of the amine in the catalytic cycle, including its potential to act as a proton relay or influence the stability of catalytic intermediates. researchgate.netchemrxiv.org The exploration of bifunctional catalysts derived from this compound, similar to N,N-di-isopropylbenzylamineboronic acid systems, could lead to catalysts with enhanced reactivity and selectivity for reactions like direct amide formation. rsc.org

Table 2: Potential Catalytic Applications for this compound

Catalytic System Potential Role of this compound Area of Investigation
Cooperative Catalysis Lewis base catalyst in combination with a transition metal. nih.gov Enantioselective synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Non-nucleophilic base for reactions with sterically demanding substrates. galchimia.com Buchwald-Hartwig amination with hindered primary amines.
Iron-Catalyzed C-H Oxidation Substrate or ligand influencing selectivity. chemrxiv.org Selective functionalization of α-C-H bonds in amines.
Bifunctional Catalysis As a structural component of a bifunctional catalyst. rsc.org Direct amide formation and other condensation reactions.

Novel Applications in Materials Science and Polymer Chemistry

The incorporation of bulky amine functionalities into materials can impart unique properties. The potential of this compound in materials science and polymer chemistry is a nascent field with significant room for exploration.

One area of interest is its use as a building block for functional polymers. It could be incorporated as a monomer or a side-chain functional group in polymerization reactions, such as atom transfer radical polymerization (ATRP), to create polymers with specific thermal or responsive properties. cmu.edusemanticscholar.org For instance, polymers containing this compound moieties could exhibit lower critical solution temperature (LCST) behavior, making them suitable for applications in smart hydrogels and drug delivery systems. nih.gov

Furthermore, tertiary amines can act as catalysts in polymerization reactions, such as the ring-opening polymerization of benzoxazines, influencing the curing behavior and thermal stability of the resulting thermosets. mdpi.com The catalytic effect of this compound in such systems could be explored to tailor the properties of high-performance polymers. In the realm of organic electronics, tethered tertiary amines have been shown to be effective n-type dopants for organic semiconductors. rsc.orgresearchgate.net Investigating this compound in this context could lead to the development of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Integration of this compound in Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow chemistry and the rise of automated synthesis platforms are revolutionizing chemical manufacturing and drug discovery. nih.govdurham.ac.uk The integration of this compound into these modern technologies represents a significant future research direction.

In flow chemistry, this compound can be utilized as a non-nucleophilic base in continuous processes, offering advantages in terms of safety, efficiency, and scalability. nih.govnih.gov Its use in flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates. nih.gov Research should focus on developing robust flow protocols that leverage the properties of this compound for multi-step syntheses. durham.ac.uk

Automated synthesis platforms rely on standardized reaction conditions and building blocks. mpg.de this compound could be incorporated as a standard reagent in these platforms for a variety of chemical transformations. Its compatibility with automated liquid handling and purification systems should be investigated to enable its use in high-throughput synthesis and library generation for drug discovery and materials science. synplechem.com The development of intelligent automated platforms that can optimize reaction conditions in real-time could further enhance the utility of this compound in complex chemical syntheses. vapourtec.com

Q & A

Q. What are the optimal methods for synthesizing N,N-Diisopropylethylamine (DIPEA) in academic laboratories?

DIPEA is typically synthesized via alkylation of diisopropylamine with ethyl halides or via reductive amination. Key steps include:

  • Using diisopropylamine and ethyl bromide in anhydrous conditions with a base like potassium carbonate .
  • Monitoring reaction progress via gas chromatography (GC) or NMR to ensure complete conversion .
  • Purification via fractional distillation under reduced pressure (boiling point ~125°C) to achieve >99% purity .

Q. How can researchers ensure the purity of DIPEA for sensitive reactions (e.g., peptide synthesis)?

Critical purification steps involve:

  • Distillation over calcium hydride (CaH₂) to remove residual water .
  • Storing under inert gas (argon/nitrogen) to prevent degradation.
  • Confirming purity via Karl Fischer titration (water content <0.01%) and GC-MS analysis .

Q. What analytical techniques are most reliable for characterizing DIPEA and its intermediates?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure (e.g., δ 1.0–1.2 ppm for isopropyl CH₃ groups) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion detection (m/z 129.24 [M+H]⁺) .
  • Chromatography : GC with flame ionization detection (FID) for quantifying impurities .

Q. What safety protocols are essential when handling DIPEA in the laboratory?

  • Use impervious gloves (nitrile), safety goggles, and fume hoods to avoid inhalation or skin contact .
  • Store in a cool, well-ventilated area away from oxidizers (flashpoint 9.5°C) .
  • Neutralize spills with dilute acetic acid and adsorbents like vermiculite .

Q. How does solvent selection impact DIPEA’s efficacy as a base in organic reactions?

  • DIPEA is miscible with polar aprotic solvents (e.g., DMF, acetonitrile) but insoluble in water (3.9 g/L at 20°C).
  • In peptide coupling, use anhydrous DCM or THF to enhance deprotonation of carboxyl groups .

Advanced Research Questions

Q. What mechanistic insights explain DIPEA’s role in suppressing racemization during peptide synthesis?

DIPEA acts as a non-nucleophilic base, deprotonating activated intermediates (e.g., HOBt esters) while minimizing β-elimination. Its steric bulk reduces undesired side reactions, as shown in kinetic studies comparing DIPEA with DMAP .

Q. How does DIPEA’s stability vary under extreme reaction conditions (e.g., high temperature or acidic media)?

  • Thermal Stability : Decomposes above 200°C, forming isopropylamine and ethylene derivatives.
  • Acidic Conditions : Protonation occurs below pH 3, reducing its efficacy as a base. Stability studies recommend pH 7–12 for optimal performance .

Q. How can researchers resolve contradictions in reported reaction yields when using DIPEA?

  • Case Study : Inconsistent yields in Suzuki-Miyaura couplings may arise from trace moisture. Validate anhydrous conditions via Karl Fischer titration and compare results across solvent batches .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., stoichiometry, temperature) .

Q. What computational models predict DIPEA’s behavior in catalytic systems?

  • DFT calculations (e.g., B3LYP/6-31G*) model DIPEA’s steric parameters (e.g., Tolman cone angle = 198°), correlating with its efficacy in palladium-catalyzed cross-couplings .
  • Molecular dynamics simulations assess solvation effects in mixed solvent systems .

Q. What advanced techniques detect and quantify DIPEA-derived by-products in reaction mixtures?

  • LC-HRMS : Identify low-abundance by-products (e.g., N-ethyl derivatives) via exact mass matching .
  • Headspace GC-MS : Monitor volatile degradation products (e.g., isopropylamine) in heated reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.